REACTION_SMILES
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[C:10]([O:11][N:12]1[C:13](=[O:18])[CH2:14][CH2:15][C:16]1=[O:17])([O:19][N:21]1[C:22](=[O:23])[CH2:24][CH2:25][C:26]1=[O:27])=[O:20].[O:1]1[CH2:2][CH:3]([OH:9])[CH:4]2[CH:5]1[O:6][CH2:7][CH2:8]2>>[O:1]1[CH2:2][CH:3]([O:9][C:10]([O:11][N:12]2[C:13](=[O:18])[CH2:14][CH2:15][C:16]2=[O:17])=[O:19])[CH:4]2[CH:5]1[O:6][CH2:7][CH2:8]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(ON1C(=O)CCC1=O)ON1C(=O)CCC1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
OC1COC2OCCC12
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Name
|
|
Type
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product
|
Smiles
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O=C(OC1COC2OCCC12)ON1C(=O)CCC1=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:10]([O:11][N:12]1[C:13](=[O:18])[CH2:14][CH2:15][C:16]1=[O:17])([O:19][N:21]1[C:22](=[O:23])[CH2:24][CH2:25][C:26]1=[O:27])=[O:20].[O:1]1[CH2:2][CH:3]([OH:9])[CH:4]2[CH:5]1[O:6][CH2:7][CH2:8]2>>[O:1]1[CH2:2][CH:3]([O:9][C:10]([O:11][N:12]2[C:13](=[O:18])[CH2:14][CH2:15][C:16]2=[O:17])=[O:19])[CH:4]2[CH:5]1[O:6][CH2:7][CH2:8]2
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(ON1C(=O)CCC1=O)ON1C(=O)CCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1COC2OCCC12
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OC1COC2OCCC12)ON1C(=O)CCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:10]([O:11][N:12]1[C:13](=[O:18])[CH2:14][CH2:15][C:16]1=[O:17])([O:19][N:21]1[C:22](=[O:23])[CH2:24][CH2:25][C:26]1=[O:27])=[O:20].[O:1]1[CH2:2][CH:3]([OH:9])[CH:4]2[CH:5]1[O:6][CH2:7][CH2:8]2>>[O:1]1[CH2:2][CH:3]([O:9][C:10]([O:11][N:12]2[C:13](=[O:18])[CH2:14][CH2:15][C:16]2=[O:17])=[O:19])[CH:4]2[CH:5]1[O:6][CH2:7][CH2:8]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(ON1C(=O)CCC1=O)ON1C(=O)CCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1COC2OCCC12
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OC1COC2OCCC12)ON1C(=O)CCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |